Physicochemical Differentiation: TPSA and Hydrogen-Bonding Capacity vs. 5-Benzyl-2,4-diaminopyrimidine
The target compound possesses a topological polar surface area (TPSA) of 87.7 Ų and three hydrogen-bond donors, whereas 5-benzyl-2,4-diaminopyrimidine (CAS 7319-45-1) exhibits a TPSA of 77.8 Ų and four hydrogen-bond donors [1][2]. The lower HBD count combined with a higher TPSA indicates a distinct passive permeability profile, with the target compound predicted to fall within the optimal CNS drug space (TPSA < 90 Ų, HBD ≤ 3) while its 2,4-diamino comparator exceeds the recommended HBD threshold for brain penetration [3]. This difference is quantifiable and mechanistically rooted in the replacement of the 4-amino group with a 4-oxo function and the 2-amino with a 2-imino group.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | TPSA = 87.7 Ų; HBD = 3; HBA = 3 |
| Comparator Or Baseline | 5-Benzyl-2,4-diaminopyrimidine: TPSA = 77.8 Ų; HBD = 4; HBA = 4 |
| Quantified Difference | ΔTPSA = +9.9 Ų; ΔHBD = -1; ΔHBA = -1 |
| Conditions | Computed properties (PubChem, Cactvs 3.4.8.24 / XLogP3 3.0) |
Why This Matters
The reduced HBD count of the target compound aligns with established CNS multiparameter optimization (MPO) criteria, making it a more promising starting point for neuroscience programs compared to the 2,4-diamino analog.
- [1] PubChem. 2-Amino-5-benzylpyrimidine-4,6-diol. CID 4120778. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem. 5-Benzyl-2,4-diaminopyrimidine. CID 223660. National Center for Biotechnology Information. Accessed May 2026. View Source
- [3] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: The development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chem Neurosci. 2010;1(6):435-449. View Source
